tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate
Description
Chemical Structure and Properties tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is a chiral carbamate-protected amino acid derivative. Its molecular formula is C₁₇H₃₁N₃O₃, with a molecular weight of 327.46 g/mol . The compound features a pyrrolidine ring substituted with a tert-butyl carbamate group and an (S)-2-amino-3-methylbutanoyl moiety. The stereochemistry at the α-carbon of the amino acid residue (S-configuration) and the pyrrolidine ring’s conformation are critical for its biological and chemical interactions.
Synthesis and Applications
This compound is primarily utilized as a building block in peptide synthesis and drug discovery, particularly in the development of protease inhibitors or kinase-targeting therapeutics. Its tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses .
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20) |
InChI Key |
OAFVRMHLHJWKMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amino group using a tert-butyl carbamate, followed by coupling reactions to introduce the pyrrolidine ring and the amino acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or other transition metals .
Industrial Production Methods: Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate with structurally analogous carbamate derivatives, emphasizing differences in substituents, molecular properties, and applications.
Key Structural and Functional Differences
Backbone Complexity: The target compound’s pyrrolidine ring and branched amino acid side chain contrast with the pyrimidine or chromenone cores in compounds from and . These heterocyclic systems enhance π-π stacking interactions in kinase inhibitors but reduce conformational flexibility compared to pyrrolidine .
Protective Groups: While all compounds use a tert-butyl carbamate for amine protection, derivatives like incorporate additional functional groups (e.g., fluorophenyl, chromenone) that confer fluorescence or target specificity for imaging or cancer therapy .
Stereochemical Impact :
- The (S)-configuration in the target compound and ensures compatibility with enzymatic systems, whereas racemic mixtures (e.g., in ) may require resolution for pharmaceutical use .
Synthetic Utility :
- The target compound’s synthesis employs EDC·HCl and HOBt for acyl coupling , whereas relies on Pd-catalyzed cross-coupling to install pyrimidine groups . This reflects divergent strategies for constructing complex heterocycles.
Limitations and Challenges
Biological Activity
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure
The compound features a tert-butyl group, a pyrrolidine ring, and an amine functional group. Its molecular formula is , and it is classified under carbamates.
Synthesis
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the tert-butyl Group : Often done via the reaction of tert-butyl chloroformate with a base.
- Coupling Reactions : Involves the attachment of the amino acid moiety to form the final product.
The industrial production may utilize continuous flow reactors to enhance efficiency and yield .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. This interaction can modulate enzyme activity, influencing biochemical pathways relevant to disease processes .
In Vitro Studies
Research has shown that this compound can act as an inhibitor for several enzymes involved in neurodegenerative diseases:
- β-secretase Inhibition : It has been reported to inhibit β-secretase, which plays a critical role in amyloid-beta peptide production, a key factor in Alzheimer's disease .
- Acetylcholinesterase Inhibition : The compound also exhibits acetylcholinesterase inhibitory activity, which is beneficial for enhancing cholinergic transmission .
Case Studies
- Alzheimer's Disease Models : In vitro studies demonstrated that this compound significantly reduced amyloid-beta aggregation in cell cultures. Furthermore, it showed protective effects against cell death induced by amyloid-beta exposure .
- Neuroprotective Effects : A study indicated that this compound could reduce oxidative stress markers in astrocytes exposed to amyloid-beta, suggesting potential neuroprotective properties .
Table 1: Biological Activity Summary
Table 2: Synthesis Conditions
| Step | Reagents/Conditions |
|---|---|
| Pyrrolidine Formation | (S)-methyl pyrrolidin-1-ium-2-carboxylate chloride, Et3N, DCM |
| tert-butyl Group Introduction | tert-butyl chloroformate, triethylamine |
| Coupling Reaction | Various coupling agents depending on the amino acid used |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
